5-Aminomethyl-dibenzosuberane is an organic compound characterized by its unique structure and potential applications in scientific research. It has the molecular formula and is classified as a dibenzosuberane derivative. The compound is notable for its presence of an amino group, which can significantly influence its reactivity and biological activity.
5-Aminomethyl-dibenzosuberane can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is cataloged under the CAS number 7351-49-7. It falls within the broader category of dibenzosuberanes, which are polycyclic aromatic hydrocarbons known for their structural complexity and diverse chemical properties .
The synthesis of 5-Aminomethyl-dibenzosuberane typically involves several steps, starting from simpler precursors. One common method includes:
These synthetic routes can vary based on the desired derivatives and functional groups incorporated into the final product.
The molecular structure of 5-Aminomethyl-dibenzosuberane consists of a dibenzosuberane backbone with an aminomethyl substituent at the 5-position. The structural formula can be represented as follows:
The molecular weight of 5-Aminomethyl-dibenzosuberane is approximately . The compound's conformation is influenced by steric interactions among the fused aromatic rings and the amino substituent .
5-Aminomethyl-dibenzosuberane can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 5-Aminomethyl-dibenzosuberane largely revolves around its interaction with biological targets, particularly in medicinal chemistry contexts. The amino group enhances its ability to form hydrogen bonds, which may facilitate binding to specific receptors or enzymes. This property is crucial for its potential applications in drug development, particularly as a lead compound for designing pharmaceuticals targeting various biological pathways .
5-Aminomethyl-dibenzosuberane exhibits several notable physical properties:
Chemical properties include reactivity towards electrophiles due to the presence of the amino group, making it a versatile intermediate in organic synthesis .
5-Aminomethyl-dibenzosuberane has several applications across different fields:
The development of tricyclic antidepressants (TCAs) in the mid-20th century marked a pivotal advancement in neuropsychopharmacology. Dibenzocycloheptene derivatives served as foundational scaffolds for early TCAs such as amitriptyline and imipramine. These compounds functioned primarily as monoamine reuptake inhibitors, increasing synaptic concentrations of serotonin and norepinephrine. The rigid tricyclic core provided optimal spatial orientation for target engagement, while the basic aminoalkyl side chain facilitated interactions with neurotransmitter transporters. Structural modifications to the central seven-membered ring (e.g., saturation patterns) significantly influenced potency and selectivity profiles across neurotransmitter systems. This era established the dibenzocycloheptene motif as a versatile template for CNS drug development, though early analogs faced limitations due to poor blood-brain barrier (BBB) penetration and anticholinergic side effects [4].
Table 1: Structural Evolution of Key Dibenzocycloheptene-Based Neuropharmacological Agents
Compound Class | Core Structure | Key Modifications | Primary Target |
---|---|---|---|
Early TCAs (e.g., Amitriptyline) | Dibenzocycloheptene | -CH₂-CH₂-N(CH₃)₂ side chain | Monoamine transporters |
Dibenzosuberane Analogs | Planar dibenzosuberane | Carbon bridge (C5/C6 saturation) | Enhanced target specificity |
5-Aminomethyl-dibenzosuberane | Dibenzosuberane + -CH₂NH₂ | -CH₂NH₂ at C5 position | HDAC/Neuroprotective targets |
The aminomethyl modification at the C5 position of dibenzosuberane represented a strategic shift toward enhanced CNS bioavailability. Unlike classical TCAs with bulky dialkylamino chains, the compact primary amine group (-CH₂NH₂) reduced molecular weight and polar surface area, improving BBB permeability per Lipinski’s guidelines [4] [6]. Key structural analogs explored in early discovery included:
Modern CNS drug design has pivoted toward BBB-driven optimization, where dibenzosuberane derivatives serve as test cases for advanced strategies:
Fragment-Based Drug Design (FBDD)
The low molecular complexity of 5-aminomethyl-dibenzosuberane (MW: 223.3 Da) aligns with fragment-based screening principles. Its adherence to the "Rule of Three" (MW ≤300 Da, HBD ≤3, HBA ≤3) enables efficient exploration of chemical space. FBDD libraries leverage such fragments to build high-efficiency leads with optimized brain penetration. For example, its primary amine serves as a vector for growing molecules targeting HDACs or monoamine receptors while maintaining MW <400 Da [6].
Computational BBB Permeability Modeling
Quantitative structure-property relationship (QSPR) models prioritize dibenzosuberane derivatives with:
Prodrug and Carrier Strategies
While 5-aminomethyl-dibenzosuberane inherently crosses the BBB, its derivatization exemplifies advanced delivery paradigms:
Table 2: Modern CNS Drug Design Strategies Applied to Dibenzosuberane Derivatives
Strategy | Mechanism | Application to 5-Aminomethyl-dibenzosuberane |
---|---|---|
Fragment-Based Screening | Low-MW fragment optimization | Core scaffold for HDAC inhibitor elaboration |
Computational QSPR | Log P/PSA prediction for BBB penetration | Log P = 2.1; PSA = 26 Ų → High passive diffusion |
Prodrug Latentiation | Enzymatic activation in CNS | Dihydrotrigonelline conjugates for targeted delivery |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7